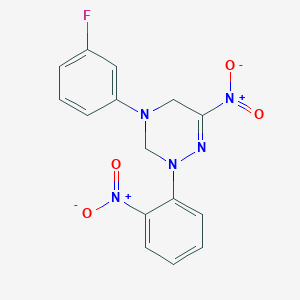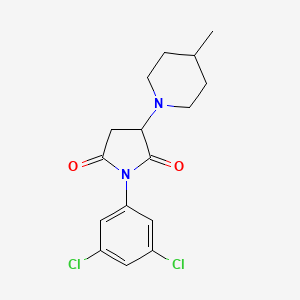![molecular formula C19H13Cl3N2O3 B11536301 2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a chlorophenoxy group and a dichlorophenyl-furan moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 2-(4-chlorophenoxy)acetyl chloride.
Synthesis of the Hydrazide: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Automation: Utilizing automated reactors to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: Halogen atoms in the chlorophenyl and dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it might be developed into a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy and dichlorophenyl groups may facilitate binding to these targets, while the hydrazide moiety could participate in hydrogen bonding or other interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)acetohydrazide: Lacks the dichlorophenyl-furan moiety.
N’-(2,4-Dichlorophenyl)furan-2-carbaldehyde hydrazone: Lacks the chlorophenoxy group.
4-Chlorophenoxyacetic acid: A simpler structure with only the chlorophenoxy group.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dichlorophenyl-furan groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
特性
分子式 |
C19H13Cl3N2O3 |
|---|---|
分子量 |
423.7 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Cl3N2O3/c20-12-1-4-14(5-2-12)26-11-19(25)24-23-10-15-6-8-18(27-15)16-7-3-13(21)9-17(16)22/h1-10H,11H2,(H,24,25)/b23-10+ |
InChIキー |
HOLOKKGFPPHNHN-AUEPDCJTSA-N |
異性体SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)

![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)


![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)

![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536319.png)
